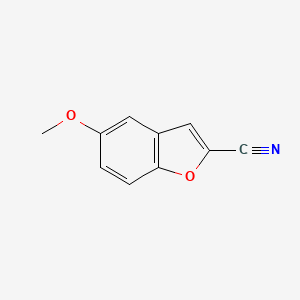

5-Methoxybenzofuran-2-carbonitrile

Description

Historical Context and Evolution of Benzofuran (B130515) Synthesis

The journey of benzofuran chemistry began in the late 19th century. One of the earliest preparations of the parent benzofuran (then called coumarone) was reported by Perkin in 1870, involving the reaction of coumarin. Early synthetic methods often required harsh conditions and offered limited scope.

Over the decades, the synthetic repertoire for constructing the benzofuran nucleus has expanded dramatically. Key evolutionary milestones include:

Intramolecular Cyclization Reactions: A common strategy involves the cyclization of appropriately substituted phenols. For instance, the reaction of phenacyl phenyl ethers using dehydrating agents like polyphosphoric acid has been a classical approach. More modern methods achieve this transformation under milder conditions. rsc.orgresearchgate.net

Transition Metal Catalysis: The advent of transition metal catalysis revolutionized benzofuran synthesis. Palladium- and copper-catalyzed reactions, in particular, have become powerful tools. acs.org Methodologies such as the Sonogashira coupling of o-halophenols with terminal alkynes, followed by an intramolecular cyclization (heterocyclization), are widely employed. nih.gov Palladium-catalyzed strategies also include C-H activation/oxidation tandem reactions and the cyclization of 1,6-enynes. rsc.orgrsc.org These methods offer high efficiency and functional group tolerance. acs.orgtandfonline.comunicatt.it

One-Pot Procedures: To improve synthetic efficiency, one-pot processes that combine multiple steps have been developed. For example, iron- or copper-catalyzed O-arylation following a regioselective halogenation of an aryl ring allows for the synthesis of diverse benzofurans from simple ketones. acs.org

This evolution from classical, often forceful, reactions to sophisticated, catalyst-driven transformations has made a wide array of substituted benzofurans, including precursors like 5-Methoxybenzofuran-2-carbonitrile, more accessible for research and development.

Overview of Benzofuran Scaffold Utility in Chemical Research

The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. researchgate.netbohrium.com The utility of the benzofuran core is demonstrated by its presence in numerous clinically used drugs and biologically active natural products. medcraveonline.comrsc.org

Key Biological Activities Associated with Benzofuran Derivatives:

| Biological Activity | Description |

| Anticancer | Many benzofuran derivatives have been shown to exhibit potent cytotoxic activity against various cancer cell lines. rsc.orgresearchgate.net They can act through different mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation. |

| Antimicrobial | The scaffold is a recurring motif in compounds with significant antibacterial and antifungal properties. tandfonline.comnih.gov For example, griseofulvin (B1672149) is a well-known antifungal drug containing a benzofuran moiety. medcraveonline.com |

| Antiviral | Certain benzofuran derivatives have shown promise as antiviral agents, including activity against HIV and the Hepatitis C virus. rsc.orgtandfonline.com |

| Anti-inflammatory | The benzofuran nucleus is found in molecules that can modulate inflammatory pathways, making them candidates for treating inflammatory disorders. rsc.org |

| Neuroprotective | Research has indicated that some benzofuran compounds may be beneficial in the context of neurodegenerative diseases. |

| Enzyme Inhibition | Substituted benzofurans have been developed as inhibitors for various enzymes, playing a role in treating conditions like type 2 diabetes. google.com |

The broad utility of this scaffold underscores the importance of developing synthetic routes to novel derivatives like 5-Methoxybenzofuran-2-carbonitrile, which can serve as starting points for creating libraries of new compounds for biological screening. researchgate.netnih.gov

Structural Features and Reactivity Considerations of 5-Methoxybenzofuran-2-carbonitrile

The chemical behavior of 5-Methoxybenzofuran-2-carbonitrile is dictated by the interplay of its three key components: the benzofuran core, the methoxy (B1213986) group at the C5-position, and the carbonitrile group at the C2-position.

Benzofuran Core: The fused aromatic system provides a rigid, planar backbone. The furan (B31954) ring is generally more reactive than the benzene (B151609) ring.

5-Methoxy Group: The methoxy group (-OCH₃) is a strong electron-donating group due to resonance. It increases the electron density of the benzene portion of the scaffold, particularly at the ortho and para positions (C4 and C6), making the benzene ring more susceptible to electrophilic aromatic substitution.

2-Carbonitrile Group: The nitrile group (-C≡N) is a strong electron-withdrawing group through both induction and resonance. It deactivates the furan ring towards electrophilic attack. More importantly, it serves as a versatile chemical handle. The nitrile can undergo a variety of transformations, including:

Hydrolysis: Conversion to a carboxylic acid or an amide.

Reduction: Reduction to a primary amine.

Addition Reactions: Nucleophilic addition to the carbon-nitrogen triple bond to form, for example, tetrazoles.

Physicochemical Properties of 5-Methoxybenzofuran-2-carbonitrile

While extensive experimental data for this specific compound is not widely available in public databases, its properties can be predicted based on its structure.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₇NO₂ |

| Molecular Weight | 173.17 g/mol |

| IUPAC Name | 5-methoxy-1-benzofuran-2-carbonitrile |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

Data are computationally predicted and may differ from experimental values.

Research Landscape and Emerging Areas in 5-Methoxybenzofuran-2-carbonitrile Chemistry

While specific, published research focusing exclusively on 5-Methoxybenzofuran-2-carbonitrile is limited, its value as a synthetic intermediate is clear from the established chemistry of its functional groups and the broader benzofuran scaffold. The current research landscape suggests several emerging areas where this compound could make a significant impact:

Medicinal Chemistry: As a functionalized building block, it is an ideal starting point for the synthesis of compound libraries. The nitrile group can be converted into amides, amines, or carboxylic acids, which are common pharmacophores. The methoxy group can be demethylated to a hydroxyl group, providing another point for modification or for mimicking natural products.

Materials Science: Benzofuran derivatives have been investigated for their optical properties. The extended π-system of the benzofuran core, modulated by its substituents, could be exploited in the development of fluorescent probes or organic electronic materials.

Agrochemicals: The benzofuran scaffold is also present in some agrochemicals. The development of new derivatives from 5-Methoxybenzofuran-2-carbonitrile could lead to the discovery of novel herbicides or fungicides.

The primary role of 5-Methoxybenzofuran-2-carbonitrile in the current research environment is as a versatile intermediate. Its strategic placement of functional groups allows synthetic chemists to readily access a wide range of more complex molecules for evaluation in drug discovery and materials science applications.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1-benzofuran-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNSXSVDXRIROD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methoxybenzofuran 2 Carbonitrile

Strategies for Benzofuran (B130515) Ring Construction with 5-Methoxy Substitution

Cyclization Reactions Utilizing 5-Methoxy-substituted Precursors

Cyclization reactions are a prominent method for constructing the benzofuran nucleus. These can be broadly categorized into intramolecular and intermolecular approaches.

Intramolecular cyclization involves the formation of the benzofuran ring from a single molecule containing all the necessary atoms. A common strategy involves the base-promoted cyclization of appropriately substituted phenols. For instance, the reaction of a 2-halobenzyl ketone with a phenoxide can lead to the formation of a benzofuran ring. This method offers a direct route to the benzofuran core. researchgate.net

Another approach is the palladium-catalyzed intramolecular C-H functionalization. This powerful technique allows for the direct coupling of a C-H bond with another functional group within the same molecule to form the heterocyclic ring. researchgate.net Nickel-catalyzed intramolecular dehydrogenative coupling of ortho-alkenyl phenols, using oxygen as the oxidant, also provides an efficient route to 3-aryl benzofurans. rsc.orgnih.gov

A different intramolecular strategy involves the cyclization of o-alkynyl anisoles. google.com For example, the use of dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF) as an electrophile can induce the cyclization of o-alkynyl anisoles to form 2,3-disubstituted benzofurans under ambient conditions. rsc.org

Table 1: Examples of Intramolecular Cyclization Reactions

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| o-Bromobenzylketones | Potassium t-butoxide | Substituted benzofurans | Moderate to good | researchgate.net |

| 2-(2-Bromoaryl)-3-arylindoles | Palladium catalyst | Dibenzo[a,c]carbazoles | - | researchgate.net |

| ortho-Alkenyl phenols | Ni(acac)2, O2 | 3-Aryl benzofurans | Good to excellent | rsc.orgnih.gov |

| o-Alkynyl anisoles | DMTSF | 2,3-Disubstituted benzofurans | Excellent | rsc.org |

Intermolecular cyclization involves the reaction of two or more separate molecules to form the benzofuran ring. A notable example is the palladium-catalyzed heteroannulation of a 2-halophenol with a terminal alkyne. This tandem Sonogashira coupling followed by a 5-endo-dig-cyclization is a widely used method for constructing 2-substituted benzofurans. beilstein-journals.org

Condensation Reactions in Benzofuran Synthesis

Condensation reactions are another cornerstone in the synthesis of benzofurans. The Friedländer condensation, for instance, can be utilized to construct quinoline (B57606) systems which can then be further modified to include a benzofuran moiety. beilstein-journals.org A classic approach involves the Claisen condensation of an acetyl-substituted benzofuran with an oxalate (B1200264) ester to introduce a diketobutanoate side chain, which can be further cyclized. chemicalpapers.com

One-pot synthesis procedures are particularly attractive for their efficiency. For example, the reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with substituted salicylaldehydes can proceed via an in-situ Williamson ether formation followed by intramolecular condensation to yield complex benzofuran-containing molecules. beilstein-journals.org Similarly, the condensation of 2-hydroxybenzonitrile (B42573) derivatives with bromoacetates can lead to 3-aminobenzofuran analogs through a one-pot tandem cyclization. mdpi.com

Table 2: Condensation Reactions for Benzofuran Synthesis

| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |

| 2-Amino-4,5-methylenedioxybenzaldehyde | Ethyl 4-chloro-3-oxobutanoate | Friedländer Condensation | Quinolone derivative | beilstein-journals.org |

| 6-Acetyl-5-methoxy-2,3-diphenylbenzofuran | Ethyl oxalate | Claisen Condensation | Ethyl 4-(2,3-diphenyl-5-methoxybenzofuran-6-yl)-2,4-diketobutanoate | chemicalpapers.com |

| Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate | Substituted salicylaldehydes | Williamson Ether Formation/Intramolecular Condensation | 2-(Benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives | beilstein-journals.org |

| 2-Hydroxybenzonitrile derivatives | Methyl or ethyl bromoacetate | Tandem Cyclization | 3-Aminobenzofuran analogs | mdpi.com |

Palladium-Catalyzed C-H Activation and Cyclization

Palladium-catalyzed reactions are pivotal in modern organic synthesis, and the construction of benzofurans is no exception. Direct C-H arylation of benzofurans using triarylantimony difluorides as aryl group donors is an effective method for synthesizing 2-arylbenzofurans. mdpi.com This approach highlights the continuous development of more efficient and direct methods for functionalizing the benzofuran core.

A three-component synthesis involving a 2-bromophenol, paraformaldehyde, and a 2-bromo-1-phenylethanone derivative under palladium catalysis provides a direct route to (5-methoxybenzofuran-2-yl)(phenyl)methanone. rsc.org Another innovative palladium-catalyzed method involves the spirocyclic transformation of 2-aryloxymethyl-1,4-naphthoquinones to yield spiro[benzofuran-3,2'-naphthoquinones]. acs.org

Table 3: Palladium-Catalyzed Reactions for Benzofuran Synthesis

| Reactants | Catalyst System | Product Type | Reference |

| Benzofuran, Triarylantimony difluorides | Palladium catalyst | 2-Arylbenzofurans | mdpi.com |

| 2-Bromo-4-methoxyphenol, Paraformaldehyde, 2-Bromo-1-phenylethanone | Palladium catalyst | (5-Methoxybenzofuran-2-yl)(phenyl)methanone | rsc.org |

| 2-Aryloxymethyl-1,4-naphthoquinones | Palladium(II) acetate (B1210297), 3,5-dichloropyridine, trifluoroacetic acid | 2H,3'H-Spiro[benzofuran-3,2'-naphthoquinones] | acs.org |

Electrophilic Cyclization Reactions

Electrophilic cyclization offers another avenue for the synthesis of benzofurans. The reaction of o-alkynylphenols can be initiated by an electrophile to trigger the cyclization process. For example, iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes using (diacetoxyiodo)benzene (B116549) provides 2-arylbenzofurans in good yields. nih.gov

A more recent development involves the use of dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) to mediate the electrophilic cyclization of o-alkynyl anisoles. This method is notable for its mild reaction conditions and high yields, providing 3-thiomethyl-substituted benzofurans. rsc.org

Installation of the 2-Carbonitrile Moiety

The introduction of the carbonitrile group at the C2 position of the 5-methoxybenzofuran (B76594) scaffold is a critical step in the synthesis of the target molecule. Various methods have been developed, ranging from direct cyanation to the transformation of other functional groups and one-pot tandem reactions.

Direct Cyanation Methods

Direct cyanation of the benzofuran ring at the 2-position presents a straightforward approach to introduce the nitrile functionality. While specific examples for 5-methoxybenzofuran are not extensively detailed in the provided results, general methods for direct C-H functionalization of benzofurans have been explored. For instance, photoredox catalysis has been utilized for the amination of 5-methoxybenzofuran, suggesting the potential for similar strategies in cyanation. nih.gov Lewis acid-promoted cyanation of phenols is another relevant strategy that could be adapted for benzofuran substrates. rsc.org

Transformation from Other Functional Groups (e.g., esters, aldehydes)

A common and versatile strategy involves the conversion of a pre-existing functional group at the 2-position into a nitrile. This typically involves starting with a more readily accessible intermediate like a carboxylic acid, ester, or aldehyde.

For example, 5-methoxybenzofuran-2-carboxylic acid can be synthesized and subsequently converted to the nitrile. The synthesis of the carboxylic acid itself can be achieved through methods like the O-alkylation of 2-hydroxy-5-methoxybenzaldehyde (B1199172) with ethyl chloroacetate (B1199739), followed by hydrolysis. Another route involves the oxidation of 2-(hydroxymethyl)-5-methoxybenzofuran. Once the carboxylic acid or its ester is obtained, standard organic transformations can be employed to convert it to the corresponding amide and then dehydrate it to the nitrile.

Similarly, 5-methoxybenzofuran-2-carbaldehyde (B1345093) serves as a valuable precursor. chemicalbook.com The aldehyde can be converted to an oxime, which is then dehydrated to yield the nitrile. A general method involves reacting salicylaldehydes with chloroacetonitrile (B46850) in the presence of a base like potassium carbonate in DMF. rsc.org This approach builds the benzofuran ring and installs a group that can be readily converted to a nitrile in a subsequent step.

A study outlines the synthesis of various benzofuran-2-carboxylic acid derivatives, which could be potential precursors for the nitrile. researchgate.net For instance, the reaction of 3-methyl-5-methoxybenzofuran-2-carboxylic acid with thionyl chloride to form the acid chloride, which can then be converted to an amide and subsequently to the nitrile, demonstrates a plausible synthetic pathway. google.com

One-Pot Tandem Cyclization and Nitrile Formation

One-pot tandem reactions offer an efficient and atom-economical approach to synthesize complex molecules like 5-methoxybenzofuran-2-carbonitrile from simpler starting materials. These methods often involve a cascade of reactions, such as cyclization and cyanation, in a single reaction vessel, avoiding the isolation of intermediates.

A notable example is the copper-catalyzed one-pot synthesis of 2-(het)aryl/alkyl-3-cyanobenzofurans. nih.govacs.org This method involves the reaction of 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles with benzyl (B1604629) carbamate (B1207046) to generate an α-(het)aroyl-α-(2-bromoaryl)acetonitrile intermediate. This intermediate then undergoes an in-situ copper-catalyzed intramolecular O-arylation to furnish the desired 3-cyanobenzofuran. nih.govacs.org While this specific example leads to a 3-cyano derivative, the principle of a tandem reaction involving cyclization and nitrile installation is demonstrated.

Another relevant approach is the palladium-catalyzed tandem addition/cyclization of 2-(2-formylphenoxy)acetonitriles with arylboronic acids to synthesize 2-aroyl benzofurans. rsc.org This highlights a strategy where the nitrile group is present in the starting material and the benzofuran ring is formed through a tandem process. Adapting this methodology could potentially lead to the direct synthesis of 2-cyanobenzofurans.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of 5-methoxybenzofuran-2-carbonitrile. Key parameters that are often fine-tuned include the choice of catalyst, ligands, solvent, and reaction temperature.

Catalyst Systems and Ligand Effects

The choice of catalyst and associated ligands plays a pivotal role in many of the synthetic routes leading to benzofurans. In palladium-catalyzed reactions, such as the tandem addition/cyclization mentioned earlier, the selection of the palladium catalyst and the ligand is critical for the reaction's success. rsc.org The absence of either the palladium catalyst or the ligand can lead to no product formation. rsc.org Different palladium catalysts and ligands can be screened to find the optimal combination for a specific transformation.

In copper-catalyzed reactions, such as the one-pot synthesis of cyanobenzofurans, the copper source (e.g., CuI) and the choice of ligand (e.g., L-proline) are key parameters to optimize. nih.govacs.org The use of a nonionic superbase like P(MeNCH2CH2)3N has been shown to be an efficient catalyst for the synthesis of substituted ethyl benzofuran-2-carboxylates, which are precursors to the nitrile. researchgate.net

The following table summarizes some catalyst systems used in the synthesis of benzofuran derivatives:

| Reaction Type | Catalyst | Ligand | Reference |

| Tandem Addition/Cyclization | Pd(OAc)2 | - | rsc.org |

| One-Pot Synthesis | CuI | L-proline | nih.govacs.org |

| Suzuki Reaction | Pd(dppf)Cl2 | - | nih.govacs.org |

| Cyclization | P(MeNCH2CH2)3N | - | researchgate.net |

Solvent Selection and Temperature Control

The choice of solvent and the reaction temperature are critical parameters that can significantly influence the outcome of a reaction, including the yield and reaction time.

In the synthesis of benzofuran derivatives, a variety of solvents are employed. Dimethylformamide (DMF) is a common solvent for reactions involving bases like potassium carbonate and sodium hydride. rsc.orgnih.govacs.org For instance, the reaction of salicylic (B10762653) aldehydes with chloroacetonitrile is often carried out in DMF. rsc.org In the one-pot synthesis of cyanobenzofurans, DMF was also the solvent of choice. nih.govacs.org Other solvents like ethanol (B145695) and acetonitrile (B52724) are used in different synthetic steps, such as in hydrolysis or Williamson ether synthesis. nih.govacs.orgbeilstein-journals.org

Temperature control is equally important. Many reactions for the synthesis of benzofurans are conducted at elevated temperatures to ensure a reasonable reaction rate. For example, the one-pot synthesis of cyanobenzofurans is carried out at 90 °C. nih.govacs.org The hydrolysis of esters to carboxylic acids is often performed at 80 °C. nih.govacs.org However, some reactions may require cooling, for instance, when adding reactive reagents like thionyl chloride. google.com

The table below illustrates the impact of solvent and temperature on the synthesis of related benzofuran compounds:

| Reaction Step | Solvent | Temperature | Reference |

| Cyanobenzofuran Synthesis | DMF | 90 °C | nih.govacs.org |

| Ester Hydrolysis | Ethanol/Water | 80 °C | nih.govacs.org |

| Williamson Ether Synthesis | Acetonitrile | Reflux | beilstein-journals.org |

| Formation of Acid Chloride | Benzene (B151609) | 80 °C | google.com |

By carefully selecting and optimizing these reaction conditions, the synthesis of 5-methoxybenzofuran-2-carbonitrile can be achieved with high efficiency and purity, making this important building block more accessible for further chemical exploration.

Green Chemistry Approaches in 5-Methoxybenzofuran-2-carbonitrile Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like benzofurans to minimize environmental impact. While specific green synthesis routes for 5-Methoxybenzofuran-2-carbonitrile are not extensively documented, the broader field of benzofuran synthesis offers valuable insights into more sustainable methodologies.

One promising green approach is the use of electrochemical synthesis . This method avoids the need for stoichiometric chemical oxidants, which often generate hazardous waste. For instance, the anodic oxidation of substituted phenols in the presence of nucleophiles has been shown to produce benzofuran derivatives in an environmentally friendly manner. researchgate.net This technique offers high atom economy and can often be performed in greener solvent systems.

Another key area of green chemistry is the development of solvent-free or solid-state reactions . These methods reduce or eliminate the use of volatile organic compounds (VOCs), which are a major source of environmental pollution. For example, the synthesis of aurones, a class of compounds structurally related to benzofurans, has been achieved under solvent-free conditions by grinding the reactants with a solid base catalyst like activated barium hydroxide. This approach not only minimizes solvent waste but can also lead to shorter reaction times and higher yields.

While the direct application of these specific green methodologies to the synthesis of 5-Methoxybenzofuran-2-carbonitrile may require further research and development, they represent the forefront of sustainable chemical synthesis in this field. The adaptation of such principles holds the potential to significantly reduce the environmental footprint associated with the production of this important chemical intermediate.

Chemical Transformations and Derivatization Strategies of 5 Methoxybenzofuran 2 Carbonitrile and Its Analogs

Functional Group Interconversions of the Carbonitrile Group

The carbonitrile group at the 2-position of the benzofuran (B130515) ring is a versatile functional handle that can be converted into several other important chemical entities.

Hydrolysis to Carboxylic Acids and Esters

The hydrolysis of the nitrile group in 5-Methoxybenzofuran-2-carbonitrile to a carboxylic acid is a fundamental transformation, providing access to 5-Methoxybenzofuran-2-carboxylic acid, a key building block for further derivatization. aablocks.combldpharm.comambeed.com This conversion can be achieved under both acidic and alkaline conditions. libretexts.orgchemistrysteps.comchemguide.co.uk

Under acidic conditions, the nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid. libretexts.orgchemguide.co.uk This process involves the protonation of the nitrogen atom, which activates the carbon-nitrogen triple bond towards nucleophilic attack by water. chemistrysteps.comlumenlearning.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid. chemistrysteps.com

Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, like sodium hydroxide. chemguide.co.uk This method initially yields the sodium salt of the carboxylic acid, which can then be acidified with a strong acid to liberate the free carboxylic acid. chemguide.co.uk

The resulting 5-Methoxybenzofuran-2-carboxylic acid can be further converted to its corresponding esters, such as ethyl 5-methoxybenzofuran-2-carboxylate, through Fischer esterification. ontosight.aitransformationtutoring.com This reaction typically involves refluxing the carboxylic acid with an alcohol in the presence of an acid catalyst. transformationtutoring.com These esters are also valuable intermediates in organic synthesis. ontosight.ai A one-pot synthesis can also yield ethyl 5-methoxybenzofuran-2-carboxylate directly from 2-hydroxy-5-methoxybenzaldehyde (B1199172) and ethyl chloroacetate (B1199739) in the presence of a base.

Table 1: Synthesis of 5-Methoxybenzofuran-2-carboxylic Acid and its Ethyl Ester

| Starting Material | Reagents and Conditions | Product | Reference(s) |

| 5-Methoxybenzofuran-2-carbonitrile | Dilute HCl, heat (reflux) | 5-Methoxybenzofuran-2-carboxylic acid | libretexts.orgchemguide.co.uk |

| 5-Methoxybenzofuran-2-carbonitrile | NaOH(aq), heat (reflux), then H⁺ | 5-Methoxybenzofuran-2-carboxylic acid | chemguide.co.uk |

| 5-Methoxybenzofuran-2-carboxylic acid | Ethanol (B145695), H⁺ catalyst, heat (reflux) | Ethyl 5-methoxybenzofuran-2-carboxylate | ontosight.aitransformationtutoring.com |

| 2-Hydroxy-5-methoxybenzaldehyde | Ethyl chloroacetate, K₂CO₃, DMF, 92–94°C | Ethyl 5-methoxybenzofuran-2-carboxylate |

Reduction to Amines

The reduction of the carbonitrile group provides a direct route to primary amines, specifically (5-methoxybenzofuran-2-yl)methanamine. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemistrysteps.comlibretexts.org

The use of LiAlH₄ in a suitable solvent such as diethyl ether, followed by an acidic workup, effectively reduces the nitrile to the primary amine. chemistrysteps.comlibretexts.org Catalytic hydrogenation, employing catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere, also yields the desired amine. libretexts.orgcommonorganicchemistry.com To minimize the formation of secondary and tertiary amine byproducts during catalytic hydrogenation, ammonia (B1221849) is often added to the reaction mixture. commonorganicchemistry.com Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or the more stable borane-dimethylsulfide (BH₃-SMe₂), are also effective reagents for the reduction of nitriles to amines. commonorganicchemistry.comorganic-chemistry.org

These resulting aminomethyl benzofurans are valuable precursors for the synthesis of various biologically active molecules. researchgate.net

Nucleophilic Addition Reactions to the Nitrile

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This reactivity allows for the formation of a variety of new carbon-carbon and carbon-heteroatom bonds.

For instance, Grignard reagents can add to the nitrile to form, after hydrolysis, ketones. transformationtutoring.com Organolithium compounds react in a similar fashion. Another important nucleophilic addition is the reaction with cyanide ion (in the form of HCN) to form cyanohydrins, although this is more characteristic of aldehydes and ketones. youtube.com The addition of other carbon nucleophiles, such as acetylides, can also be envisioned. youtube.com

Furthermore, the nitrile group can participate in cycloaddition reactions, serving as a building block for the synthesis of various heterocyclic systems. The specific conditions and outcomes of these reactions depend on the nature of the nucleophile and the reaction parameters employed.

Modifications of the Benzofuran Ring System

In addition to transformations of the nitrile group, the benzofuran ring itself can be chemically modified to introduce further structural diversity.

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety (e.g., halogenation)

The benzene portion of the benzofuran ring can undergo electrophilic aromatic substitution reactions. The methoxy (B1213986) group at the 5-position is an activating, ortho-, para-directing group, influencing the position of incoming electrophiles. mnstate.edu

Halogenation, such as bromination or chlorination, is a common example of this type of modification. nih.gov For instance, bromination of a benzofuran derivative can be achieved using N-bromosuccinimide. researchgate.net The introduction of halogen atoms can significantly alter the electronic properties and biological activity of the molecule. nih.gov Research has shown that the position of the halogen on the benzofuran ring is a critical factor in determining its biological effects. nih.gov For example, bromination of a 5-methoxybenzofuran (B76594) derivative can lead to the formation of a 5-bromo-7-methoxybenzofuran-2-carbonitrile. rsc.org

Carbon-Carbon Bond Formation Reactions (e.g., cross-coupling reactions)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds on the benzofuran scaffold. rsc.orgmdpi.comnih.govsemanticscholar.org These reactions typically involve the coupling of a halogenated or triflated benzofuran derivative with an organometallic reagent.

For example, a bromo-substituted 5-methoxybenzofuran can be coupled with an arylboronic acid in a Suzuki reaction to synthesize 2-arylbenzofurans. mdpi.comnih.govsemanticscholar.org Similarly, Sonogashira coupling allows for the introduction of alkyne moieties by reacting a halo-benzofuran with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. rsc.org These cross-coupling strategies have been successfully employed in the total synthesis of various natural products containing the benzofuran core. rsc.org

Another approach involves the direct C-H arylation of benzofurans, which avoids the need for pre-functionalized starting materials. mdpi.com

Palladium-Catalyzed Arylation

The palladium-catalyzed C-H arylation of benzofurans represents a powerful method for the synthesis of 2-arylbenzofuran derivatives, which are recognized for their biological activities. mdpi.com Research has demonstrated the successful arylation of the benzofuran scaffold at the C-3 position, followed by the removal of a directing group, to produce a variety of C-3 arylated benzofuran-2-carboxylamides. diva-portal.org

In a study on the C-H arylation of benzofuran derivatives, 5-methoxybenzofuran-2-carboxylic acid was converted to its 8-aminoquinoline (B160924) (AQ) amide. This derivative then underwent a palladium-catalyzed C-H arylation with 4-iodoanisole. The reaction required 10 mol % of palladium(II) acetate (B1210297) and a reaction time of 24 hours to yield the desired C-3 arylated product. diva-portal.org This highlights a strategic approach to functionalize the benzofuran core at a position that is typically less reactive.

Another approach involves the palladium-catalyzed C-H arylation of benzofurans with triarylantimony difluorides. This reaction, conducted under aerobic conditions with palladium(II) acetate and copper(II) chloride, effectively produces 2-arylbenzofurans. mdpi.comresearchgate.net It was observed that benzofurans with electron-donating groups, such as a methoxy group at the 5-position, exhibited slightly lower reactivity in these arylation reactions. researchgate.net

The scope of palladium-catalyzed arylation extends to various stabilized carbanions, including enolates of dialkyl malonates and alkyl cyanoesters, reacting with aryl bromides and chlorides. nih.gov These reactions benefit from the use of sterically hindered phosphine (B1218219) ligands and demonstrate broad functional group tolerance. nih.govnih.gov

| Benzofuran Derivative | Arylating Agent | Catalyst System | Product | Reference |

| 5-Methoxybenzofuran-2-carboxylic acid 8-AQ amide | 4-Iodoanisole | 10 mol % Pd(OAc)₂ | C-3 Arylated benzofuran-2-carboxamide | diva-portal.org |

| Benzofuran | Triarylantimony difluorides | 5 mol% Pd(OAc)₂, 2 eq. CuCl₂ | 2-Arylbenzofurans | mdpi.comresearchgate.net |

Synthesis of Fused Heterocyclic Systems from 5-Methoxybenzofuran-2-carbonitrile Derivatives

The nitrile group of 5-methoxybenzofuran-2-carbonitrile and its analogs serves as a versatile synthon for the construction of various fused heterocyclic systems.

Imidazole (B134444) Ring Formation

Fused imidazole systems, such as benzimidazoles, can be synthesized from ortho-diamino (hetero)aromatic precursors and aldehydes. organic-chemistry.org The imidazole ring, an amphoteric and highly polar heterocycle, is a key component in many biologically active compounds. uobasrah.edu.iqajrconline.org Its synthesis can be achieved through various methods, including the classical Debus-Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. ajrconline.org

A common strategy for forming a fused imidazole ring involves the cyclocondensation of an ortho-diamino functionality with a suitable one-carbon synthon. For instance, a derivative of 5-methoxybenzofuran-2-carbonitrile bearing an amino group at the 3-position and a vicinal amino or hydroxyl group could be a key intermediate. While direct examples starting from 5-methoxybenzofuran-2-carbonitrile are not prevalent in the searched literature, the general principles of imidazole synthesis can be applied. For example, the synthesis of fused imidazoles has been effectively promoted by chlorotrimethylsilane (B32843) in DMF. organic-chemistry.org

| Reactants | Reagents/Conditions | Product Type | Reference |

| (Hetero)aromatic ortho-diamines, Aldehydes | Chlorotrimethylsilane, DMF, heat, then air oxidation | Fused Imidazoles | organic-chemistry.org |

| 1,2-Dicarbonyl compound, Aldehyde, Ammonia | Acid or base catalyst | Substituted Imidazoles | ajrconline.org |

| α-Hydroxyketone, Aldehyde, Ammonia/Primary amine | Condensation, cyclization, dehydrogenation | Substituted Imidazoles | ajrconline.org |

Triazole Ring Formation

The triazole ring system, existing as 1,2,3-triazole and 1,2,4-triazole (B32235) isomers, is a fundamental building block in medicinal chemistry. mdpi.comnih.gov The synthesis of fused triazoles often involves the reaction of a precursor containing a hydrazine (B178648) or azide (B81097) functionality with a suitable cyclizing agent.

One of the most prominent methods for synthesizing 1,2,3-triazoles is the Huisgen [3+2] cycloaddition between an azide and an alkyne. mdpi.comrsc.org This reaction can be performed without a metal catalyst. mdpi.com For instance, a benzofuran derivative containing an azide group could react with an alkyne to form a triazole-fused system.

The synthesis of 1,2,4-triazoles can be achieved through the cyclization of thiosemicarbazide (B42300) intermediates or by reacting amidrazones with aldehydes. raco.catscispace.com A derivative of 5-methoxybenzofuran-2-carbonitrile could be converted into a corresponding amidoxime (B1450833) or amidrazone, which could then be cyclized to form a fused 1,2,4-triazole ring.

| Reactants | Reagents/Conditions | Product Type | Reference |

| Organic azides, Cinnamic acids | Decarboxylation | 1,4-Disubstituted 1,2,3-triazoles | mdpi.com |

| N-protected isatins, Propargyl bromide | Huisgen cycloaddition (metal-free) | Triazole-fused tetracyclic spirooxindoles | rsc.org |

| Amidrazones, Aldehydes | Ceric ammonium (B1175870) nitrate, PEG | 3,4,5-Trisubstituted 1,2,4-triazoles | scispace.com |

Pyrimidine (B1678525) Ring Formation

The pyrimidine ring is another crucial heterocycle in medicinal chemistry. nih.govresearchgate.net Fused pyrimidine systems can be synthesized from precursors containing an amino group and a nitrile or ester group in a vicinal position.

A common route to fused pyrimidines is the reaction of an ortho-aminocarbonitrile with a one-carbon source like formamide (B127407) or an orthoester. For a derivative of 5-methoxybenzofuran-2-carbonitrile, introduction of an amino group at the 3-position would create a suitable precursor. This ortho-aminonitrile could then be cyclized to form a pyrimidine ring fused to the benzofuran core. For example, 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (B460529) has been used as a starting material to synthesize various fused pyrimidine systems. derpharmachemica.com The hydrolysis of a nitrile group to a carboxylic acid, followed by reaction with a suitable dinucleophile, is another strategy. researchgate.net

Multicomponent reactions, such as the Biginelli reaction, are also powerful tools for synthesizing pyrimidine derivatives, though this review focuses on cyclizations from pre-functionalized systems. mdpi.com

| Starting Material | Reagents/Conditions | Product | Reference |

| 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile | Ac₂O, reflux | 2-Methyl-7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one | derpharmachemica.com |

| 2-Thioxopyrimidine-5-carbonitrile | 70% H₂SO₄ | 2-Thioxopyrimidine-5-carboxylic acid | researchgate.net |

| Enamidines | N,N-dimethylformamide dialkyl acetals | Tri- and tetrasubstituted pyrimidines | mdpi.com |

Spiro-Heterocyclic Systems

Spiro-heterocyclic systems are a unique class of compounds with interesting three-dimensional structures. emanresearch.org The synthesis of spiro-heterocycles can involve intramolecular cyclization or multicomponent reactions where a spiro center is formed.

A palladium(II)-catalyzed reaction of 2-aryloxymethyl-1,4-naphthoquinones has been shown to produce 2H,3'H-Spiro[benzofuran-3,2'-naphthoquinones]. acs.org In the case of a 5-methoxy substituted benzofuran derivative, a similar intramolecular cyclization strategy could potentially be employed to generate a spiro system at the 3-position of the benzofuran ring.

Another approach involves the reaction of isoquinolinylidenemalononitriles with binucleophiles like hydrazine hydrate (B1144303) or thiourea (B124793) to yield spiro-pyrazoles and spiro-pyrimidines, respectively. mdpi.com A suitably functionalized 5-methoxybenzofuran derivative could undergo analogous transformations. For instance, a 3-ylidene derivative of 5-methoxybenzofuran-2-one could act as a precursor for spiro-heterocycle formation.

| Precursor | Reagents/Conditions | Spiro-Heterocycle Product | Reference |

| 2-Aryloxymethyl-1,4-naphthoquinones | Pd(OAc)₂, 3,5-dichloropyridine, TFA, AcOH, 110 °C | 2H,3'H-Spiro[benzofuran-3,2'-naphthoquinones] | acs.org |

| Isoquinolinylidenemalononitrile | Hydrazine hydrate, EtOH, piperidine, reflux | Spiro[isoquinoline-4,3'-pyrazole] | mdpi.com |

| Isoquinolinylidenemalononitrile | Thiourea, EtOH, piperidine, reflux | Spiro[isoquinoline-4,4'-pyrimidine] | mdpi.com |

| Isatin derivatives | Various reagents | Various spiro-heterocyclic compounds | emanresearch.org |

Alkylation and Acylation of Side Chains or Heteroatoms

Alkylation and acylation reactions are fundamental transformations for modifying the properties of heterocyclic compounds. nih.gov These reactions can be performed on side chains or directly on heteroatoms within the ring system, such as the nitrogen of a fused imidazole or the oxygen of a hydroxyl group.

In the context of benzofuran derivatives, O-alkylation of hydroxyl groups is a common strategy. For example, microwave-assisted O-alkylation of a hydroxybenzofuran-3-carboxylate with 2-chloroethyl-N,N-diethylamine has been reported. mdpi.com Similarly, acylation of amino groups on the benzofuran ring is a key step in synthesizing more complex derivatives.

For fused heterocyclic systems derived from 5-methoxybenzofuran-2-carbonitrile, such as those containing an imidazole ring, N-alkylation is a prevalent modification. nih.gov The imidazole nitrogen can be alkylated using various alkyl halides in the presence of a base. Acylation reactions, for instance under Friedel-Crafts conditions, can introduce acyl groups onto the benzofuran ring, although this can sometimes lead to side reactions if other reactive sites are present. google.comgoogle.com

| Substrate Type | Reaction | Reagents/Conditions | Product Type | Reference |

| Hydroxybenzofuran derivative | O-Alkylation | 2-Chloroethyl-N,N-diethylamine, K₂CO₃, Aliquat 336, acetone, microwave | O-Alkylated benzofuran | mdpi.com |

| Aminobenzofuran derivative | N-Acylation | α-Bromoacrylic acid, EDCI, HOBt, DMF | N-Acylated aminobenzofuran | mdpi.com |

| Imidazole derivative | N-Alkylation | Alkyl halide, Base | N-Alkylated imidazole | nih.gov |

| 2-Butyl-5-(methanesulfonamido)benzofuran | Acylation | Acid derivative, Catalyst | Acylated benzofuran | google.comgoogle.com |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 5-Methoxybenzofuran-2-carbonitrile by probing the magnetic properties of its atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solvent, the ¹H NMR spectrum of a related compound, 2-(5-Methoxybenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid, shows characteristic signals for the methoxy (B1213986) group protons at 3.82 ppm (singlet, 3H). d-nb.info The aromatic protons of the benzofuran (B130515) ring system appear in the region of 6.97 to 7.52 ppm. d-nb.info Specifically, the proton at position 6 shows a doublet of doublets at 6.97 ppm, the proton at position 4 appears as a doublet at 7.26 ppm, and the protons at positions 7 and 3 (furan ring) are observed in a multiplet around 7.50-7.52 ppm. d-nb.info

Table 1: ¹H NMR Spectral Data for a Derivative of 5-Methoxybenzofuran-2-carbonitrile

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference |

|---|---|---|---|---|

| 3.82 | s | 3H | OCH₃ | d-nb.info |

| 6.97 | dd | 1H | H-6 | d-nb.info |

| 7.26 | d | 1H | H-4 | d-nb.info |

| 7.50-7.52 | m | 2H | H-7, H-3 | d-nb.info |

Note: Data is for 2-(5-Methoxybenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid in DMSO-d6.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For the same derivative, 2-(5-Methoxybenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid, the methoxy carbon resonates at 55.68 ppm. d-nb.info The carbons of the benzofuran core exhibit signals at various chemical shifts, including 103.86 ppm, 106.64 ppm, 111.93 ppm, 114.26 ppm, 123.55 ppm, 128.91 ppm, 149.66 ppm, and 155.93 ppm. d-nb.info

Table 2: ¹³C NMR Spectral Data for a Derivative of 5-Methoxybenzofuran-2-carbonitrile

| Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|

| 55.68 | OCH₃ | d-nb.info |

| 103.86 | C-3 | d-nb.info |

| 106.64 | C-4 | d-nb.info |

| 111.93 | C-7 | d-nb.info |

| 114.26 | C-6 | d-nb.info |

| 123.55 | C-3a | d-nb.info |

| 128.91 | C-2 | d-nb.info |

| 149.66 | C-7a | d-nb.info |

| 155.93 | C-5 | d-nb.info |

Note: Data is for 2-(5-Methoxybenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid in DMSO-d6. Assignments are tentative based on typical chemical shifts.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule. ucl.ac.ukemerypharma.comsdsu.eduwalisongo.ac.id

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. ucl.ac.uksdsu.edu For 5-Methoxybenzofuran-2-carbonitrile, COSY would show correlations between adjacent aromatic protons on the benzene (B151609) ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra reveal direct one-bond correlations between protons and the carbons to which they are attached. sdsu.educolumbia.edu This allows for the direct assignment of carbon signals based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. sdsu.educolumbia.eduresearchgate.net This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC correlation between the methoxy protons and the C-5 carbon would confirm the position of the methoxy group.

Quantitative NMR (qNMR) for Purity Analysis

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for an identical reference standard. ox.ac.ukbipm.orgnih.goveurl-pesticides.eu By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of 5-Methoxybenzofuran-2-carbonitrile can be accurately determined. sigmaaldrich.com Key to successful qNMR is the selection of non-overlapping signals for both the analyte and the internal standard, and the optimization of experimental parameters to ensure accurate signal integration. ox.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million. lcms.czbioanalysis-zone.com This precision allows for the determination of the elemental composition of 5-Methoxybenzofuran-2-carbonitrile. For the related compound 5-Bromo-7-methoxybenzofuran-2-carbonitrile, the calculated exact mass for the molecular ion [M]•+ is 250.9582, with the experimentally found value being 250.9579, demonstrating the accuracy of HRMS. rsc.org This level of accuracy is invaluable for confirming the molecular formula and distinguishing between compounds with the same nominal mass. bioanalysis-zone.com

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through fragmentation analysis. wikipedia.org When 5-Methoxybenzofuran-2-carbonitrile is subjected to EI-MS, the high-energy electrons cause the molecule to ionize and fragment in a reproducible manner. This fragmentation pattern is a molecular fingerprint that can be used for identification.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, often preserving the intact molecule for mass analysis. nih.gov In ESI-MS, the analyte is typically dissolved in a polar solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For 5-Methoxybenzofuran-2-carbonitrile, ESI-MS would likely be performed in positive ion mode. Due to its structure, the compound can be protonated to form a pseudomolecular ion [M+H]⁺. It is also common to observe adducts with alkali metal ions, such as sodium [M+Na]⁺ or potassium [M+K]⁺, if salts are present in the sample or solvent. stackexchange.com For instance, a related derivative, 2-(5-methoxybenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid, shows a clear [M+H]⁺ peak in its ESI-MS spectrum. beilstein-journals.org This technique is valuable for accurately determining the molecular weight of the compound with minimal fragmentation. lifesciencesite.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu It is well-suited for the analysis of volatile and thermally stable compounds like 5-Methoxybenzofuran-2-carbonitrile.

In a typical GC-MS analysis, the compound is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. The time it takes for the compound to travel through the column is known as its retention time, a characteristic value under specific experimental conditions. Upon eluting from the GC column, the molecule enters the mass spectrometer, which is typically an electron ionization (EI) source. The resulting mass spectrum provides fragmentation data for structural confirmation. nih.gov For example, the GC-MS analysis of ethyl 5-methoxybenzofuran-2-carboxylate, a closely related compound, shows a clear peak at a specific retention time with a corresponding mass spectrum that confirms its identity. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. savemyexams.com The method is based on the principle that molecular bonds vibrate at specific frequencies. When the frequency of IR radiation matches the natural vibrational frequency of a bond, the radiation is absorbed, resulting in a peak in the IR spectrum.

The IR spectrum of 5-Methoxybenzofuran-2-carbonitrile would exhibit several characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this exact compound is not publicly documented, the expected peaks can be predicted based on its structure and data from similar compounds.

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |

| Nitrile | C≡N | 2220–2260 |

| Aromatic Ether | Ar-O-C | ~1250 (asymmetric stretch) |

| Aromatic Ring | C=C | 1450–1650 |

| Methoxy Group | C-H | 2850–3000 |

The most definitive peak would be the strong, sharp absorption from the nitrile (C≡N) stretch. The presence of the methoxy group and the benzofuran ring system would be confirmed by absorptions in the fingerprint region (below 1500 cm⁻¹). beilstein-journals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. jascoinc.com The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. mvpsvktcollege.ac.in The wavelength of maximum absorbance (λmax) is characteristic of the molecule's conjugated system.

The 5-Methoxybenzofuran-2-carbonitrile molecule contains a benzofuran ring system, which is an extended chromophore. This conjugated system is expected to absorb UV radiation, leading to distinct peaks in its UV-Vis spectrum. The position and intensity of these absorption bands are sensitive to the solvent used, with polar solvents often causing a shift in the λmax compared to nonpolar solvents. libretexts.org While a specific UV-Vis spectrum for this compound is not available, related benzofuran structures show characteristic absorptions in the UV region, typically between 200 and 400 nm. bspublications.net

X-ray Crystallography for Solid-State Structural Determination

While a crystal structure for 5-Methoxybenzofuran-2-carbonitrile itself has not been reported in open databases, the structure of a closely related derivative, LSL60101 (a benzofuranyl-2-imidazole), was confirmed by X-ray crystallography, which revealed the planar nature of the benzofuran ring system. kuleuven.be Obtaining a single crystal of 5-Methoxybenzofuran-2-carbonitrile suitable for X-ray diffraction would provide unambiguous proof of its structure and reveal detailed information about its solid-state packing and intermolecular interactions. nih.gov

Chromatographic Techniques for Analysis and Purification

Chromatographic techniques are essential for the separation, purification, and analytical assessment of chemical compounds. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of chemical reactions and to assess the purity of a sample. For 5-Methoxybenzofuran-2-carbonitrile, a non-polar compound, a typical TLC system would involve a silica (B1680970) gel plate as the stationary phase and a mixture of non-polar and moderately polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), as the mobile phase. The compound's retention factor (Rf) value is a characteristic property under a given set of conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for the analysis and purification of compounds. evitachem.com For 5-Methoxybenzofuran-2-carbonitrile, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. The compound would be detected by a UV detector set at one of its absorption maxima. This method is crucial for determining the purity of the final product with high accuracy.

Column Chromatography: For preparative-scale purification, column chromatography is the standard method. nih.gov Similar to TLC, silica gel would be used as the stationary phase, and a solvent gradient (e.g., increasing the percentage of ethyl acetate in hexane) would be used to elute the compound from the column, separating it from impurities and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used for separating, identifying, and quantifying components in a mixture. Its high resolution and sensitivity make it suitable for assessing the purity of synthesized compounds like 5-Methoxybenzofuran-2-carbonitrile. While specific HPLC analysis data for 5-Methoxybenzofuran-2-carbonitrile is not extensively detailed in the literature, the methodology for related benzofuran structures provides a clear framework for its analysis.

Purity assessment for benzofuran derivatives is commonly performed using reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For instance, the analysis of the related 5-methylbenzofuran-2-carboxylic acid utilizes a C18 column with a mobile phase of acetonitrile and water, and detection is carried out using a UV detector. In the development of related benzofuranyl-2-imidazole ligands, HPLC analysis confirmed the stability of the compounds under various conditions. kuleuven.be For ionic or ionizable compounds, which can be challenging to analyze, mobile phase modifiers like trifluoroacetic acid (TFA) are often added to protonate acidic compounds, rendering them more hydrophobic and improving their retention and peak shape on a reversed-phase column. biotage.com

Table 1: Typical HPLC Conditions for Analysis of Benzofuran Derivatives

| Parameter | Description | Common Application/Example | Reference |

|---|---|---|---|

| Stationary Phase (Column) | Typically a reversed-phase column where the stationary phase is nonpolar. | C18 (Octadecyl-silica) | |

| Mobile Phase | A polar solvent mixture, often run in an isocratic or gradient mode. | Acetonitrile/Water (e.g., 70:30 v/v) or Methanol (B129727)/Water. Modifiers like TFA may be added. | biotage.com |

| Detection | UV detection is common for aromatic compounds like benzofurans due to their chromophores. | UV detection at a specific wavelength (e.g., 254 nm). | |

| Purpose | Used to determine the purity of the final compound and analyze fractions from purification. | Purity assessment (>95%), stability analysis. | kuleuven.be |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. libretexts.orgumich.edu The principle relies on the differential affinity of compounds for the stationary phase (typically silica gel or alumina (B75360) coated on a plate) and the mobile phase (an eluting solvent). libretexts.org

In the synthesis of benzofuran derivatives, TLC is used routinely. For example, in work involving a derivative of 5-methoxybenzofuran (B76594), HSGF-254 TLC plates were utilized. epo.org These are silica gel plates impregnated with a fluorescent indicator (F254), which allows for the visualization of UV-active compounds as dark spots under a 254 nm UV lamp. epfl.ch After elution, the retention factor (Rf), which is the ratio of the distance traveled by the sample to the distance traveled by thesolvent front, is calculated to characterize the components of the mixture. libretexts.org In addition to UV visualization, chemical stains such as iodine vapor or permanganate (B83412) dips can be used to visualize spots for compounds that are not UV-active. umich.eduepfl.ch

Table 2: General Parameters for TLC Analysis

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | A polar adsorbent coated on a glass or aluminum plate. Silica gel is most common for moderately polar compounds. | umich.edu |

| Plate Type | Silica gel plates with a fluorescent indicator (e.g., F254) are frequently used for UV-active compounds. | epo.orgepfl.ch |

| Mobile Phase (Eluent) | A single solvent or a mixture of solvents, typically nonpolar to moderately polar (e.g., hexane/ethyl acetate mixtures). The choice depends on the polarity of the compounds to be separated. | libretexts.org |

| Visualization | Methods to see the separated spots. UV light (254 nm) is common for aromatic compounds. Chemical stains (iodine, permanganate, sulfuric acid charring) can also be used. | umich.eduepfl.ch |

| Application | Monitoring reaction progress, screening for optimal column chromatography conditions, and checking the purity of collected fractions. | libretexts.org |

Column Chromatography for Purification

Column chromatography is the most widely used method for purifying solid organic compounds on a preparative scale. chemistryviews.org It operates on the same principles as TLC, using a stationary phase (commonly silica gel) packed into a glass column and a mobile phase (eluent) that flows through it. The crude mixture is loaded onto the top of the column, and as the eluent passes through, the components separate based on their differing affinities for the silica gel, allowing for the collection of pure fractions. chemistryviews.org

The synthesis of 5-Methoxybenzofuran-2-carbonitrile explicitly details its purification by column chromatography. kuleuven.be In one study, after its preparation, the compound was purified using 100% dichloromethane (B109758) as the eluent, yielding a beige solid. kuleuven.be The choice of eluent is critical and is typically determined by preliminary TLC analysis. Research on related benzofuran-2-carbonitrile derivatives demonstrates how the solvent system is tailored to the specific polarity of each molecule. For instance, less polar compounds might be eluted with hexane-dichloromethane mixtures, while more polar ones may require systems containing ethyl acetate. rsc.org The crude product can be loaded onto the column directly after being dissolved in a minimal amount of solvent (wet loading) or adsorbed onto a small amount of silica gel first (dry loading), which is often preferred for compounds with limited solubility in the eluent. chemistryviews.orgrochester.edu

Table 3: Column Chromatography Elution Systems for Benzofuran-2-carbonitrile Derivatives

| Compound Name | Eluent System (Mobile Phase) | Reference |

|---|---|---|

| 5-Methoxybenzofuran-2-carbonitrile | Dichloromethane (100%) | kuleuven.be |

| 5-Bromobenzofuran-2-carbonitrile | Hexanes:Dichloromethane (2:3) | rsc.org |

| 5-Bromo-7-methoxybenzofuran-2-carbonitrile | Hexanes:Dichloromethane (2:3) | rsc.org |

| 6-(Didodecylamino)benzofuran-2-carbonitrile | Hexanes:Ethyl Acetate (95:5) | rsc.org |

Computational and Theoretical Investigations of 5 Methoxybenzofuran 2 Carbonitrile and Its Derivatives

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in analyzing the electronic structure of molecules. escholarship.org DFT methods offer a favorable balance between computational cost and accuracy, making them a common choice for studying systems of chemical interest. escholarship.org These calculations can determine a wide range of molecular properties, from optimized geometries to electronic orbital distributions.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. Geometry optimization is a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. For 5-Methoxybenzofuran-2-carbonitrile, this would involve optimizing the fused ring system and the orientation of the methoxy (B1213986) and carbonitrile substituent groups.

Conformational analysis is particularly important for the methoxy group, which can rotate. While the benzofuran (B130515) core is largely planar, different rotational conformations (rotamers) of the -OCH3 group exist. Computational methods can calculate the relative energies of these conformers to identify the most stable arrangement and the energy barriers for rotation. This information is crucial as the molecular conformation influences its physical properties and biological interactions.

Table 1: Illustrative Optimized Geometrical Parameters for 5-Methoxybenzofuran-2-carbonitrile (DFT/B3LYP/6-31G(d,p)) This table presents hypothetical data typical for a DFT geometry optimization.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (furan) | 1.37 Å |

| C=C (furan) | 1.38 Å | |

| C-O (methoxy) | 1.36 Å | |

| O-CH3 | 1.43 Å | |

| C-CN | 1.44 Å | |

| C≡N | 1.16 Å | |

| Bond Angle | C-O-C (furan) | 105.5° |

| C-C-CN | 178.5° | |

| Dihedral Angle | C-C-O-C (methoxy) | 0.0° / 180.0° |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org For 5-Methoxybenzofuran-2-carbonitrile, the HOMO is expected to be distributed over the electron-rich benzofuran ring and the methoxy group, while the LUMO would likely be localized more towards the electron-withdrawing carbonitrile group and the furan (B31954) ring. This distribution is crucial for predicting how the molecule will interact with other reagents. wikipedia.orgyoutube.com

Table 2: Illustrative Frontier Orbital Energies for 5-Methoxybenzofuran-2-carbonitrile This table presents hypothetical data typical for an FMO analysis.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

An Electrostatic Potential (ESP) map is a visualization that illustrates the charge distribution of a molecule on its electron density surface. deeporigin.com It is an invaluable tool for predicting how a molecule will interact with other charged species. deeporigin.com Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. malayajournal.orgdeeporigin.com

For 5-Methoxybenzofuran-2-carbonitrile, the ESP map would be expected to show significant negative potential around the furan oxygen, the methoxy oxygen, and the nitrogen atom of the carbonitrile group due to the presence of lone pairs of electrons. These sites would be the primary points of interaction for electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential. ESP maps are frequently used to understand and predict binding sites in biological targets. deeporigin.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. wikipedia.orgwisc.edu This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization. wikipedia.org

Table 3: Illustrative NBO Second-Order Perturbation Analysis for 5-Methoxybenzofuran-2-carbonitrile This table presents hypothetical donor-acceptor interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O1) in furan ring | π* (C2-C3) | 20.5 |

| LP (O6) in methoxy group | π* (C5-C4) | 15.2 |

| π (C4-C5) | π* (C=N) | 5.8 |

| LP (N) in nitrile | σ* (C2-C(N)) | 2.1 |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are a computational method used to model the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of particles, MD simulations can explore the accessible conformational space and provide insights into the molecule's flexibility and dynamic behavior. nih.gov

For 5-Methoxybenzofuran-2-carbonitrile, MD simulations, often performed with an explicit solvent model, can reveal the preferred orientations of the methoxy group, the flexibility of the ring system, and the nature of its interactions with surrounding solvent molecules. nih.gov This is crucial for understanding how the molecule behaves in a realistic environment, such as in solution or at a biological interface. The trajectories from MD simulations can be analyzed to identify dominant conformations and the transitions between them, providing a more complete understanding than static calculations alone. nih.govnih.gov

In Silico Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor controlling the reaction rate.

For derivatives of 5-Methoxybenzofuran-2-carbonitrile, DFT calculations can be employed to elucidate the mechanisms of various reactions, such as electrophilic substitution on the benzene (B151609) ring or nucleophilic addition to the nitrile group. For instance, in studying a potential synthesis route, computational analysis can help predict the most likely reaction pathway and identify which positions on the molecule are most reactive. mdpi.com This in silico approach can rationalize experimental outcomes and guide the design of more efficient synthetic strategies.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and guide experimental work. For 5-Methoxybenzofuran-2-carbonitrile and its derivatives, Density Functional Theory (DFT) is a commonly employed method for forecasting a range of spectroscopic data, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. orientjchem.orgglobalresearchonline.net

The process typically begins with the optimization of the molecule's ground-state geometry using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). orientjchem.org Once the optimized structure is obtained, the vibrational frequencies can be calculated. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data. orientjchem.org

For instance, in a study on the related molecule 5-Bromo-2-methoxybenzonitrile, DFT calculations were used to predict its vibrational modes. orientjchem.org The calculated IR and Raman spectra were then compared with the experimentally recorded spectra to assign the observed bands to specific molecular vibrations, such as C-H stretching, C≡N stretching, and the out-of-plane bending of the benzene ring. orientjchem.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. globalresearchonline.net These calculations provide theoretical chemical shifts that are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS). The predicted spectra can aid in the structural elucidation of newly synthesized compounds and help in the interpretation of complex experimental NMR data. dea.gov

A hypothetical table of predicted vibrational frequencies for 5-Methoxybenzofuran-2-carbonitrile, based on methodologies applied to similar compounds, is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity |

| Aromatic C-H Stretch | 3100-3000 | Weak-Medium |

| Methoxy C-H Stretch | 2950-2850 | Weak-Medium |

| C≡N Stretch | 2240-2220 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-O-C Stretch | 1250-1050 | Strong |

| C-H Out-of-Plane Bend | 900-700 | Medium-Strong |

This table is illustrative and based on typical frequency ranges for the functional groups present in the molecule.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand the interaction mechanisms between a ligand, such as 5-Methoxybenzofuran-2-carbonitrile, and a molecular target, typically a protein. nih.gov This approach provides valuable insights into the binding mode and affinity of the ligand, which is crucial in fields like drug discovery. nih.gov

The process involves preparing the 3D structures of both the ligand and the protein. The protein structure is often obtained from a repository like the Protein Data Bank (PDB), while the ligand's structure can be generated and optimized using computational chemistry software. Docking algorithms then explore various possible conformations of the ligand within the binding site of the protein, scoring them based on a function that estimates the binding affinity. nih.gov

Following the docking simulation, the resulting ligand-protein complexes are analyzed to create an interaction profile. This profile details the specific non-covalent interactions that stabilize the complex. These interactions can include:

Hydrogen Bonds: Formed between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

Van der Waals Forces: Weak, short-range electrostatic attractions between uncharged molecules.

Pi-Pi Stacking: Interactions between aromatic rings.

For benzofuran derivatives, studies have shown that they can interact with protein targets through a combination of these forces. For example, in a study of 4-nitrophenyl-functionalized benzofurans with bovine serum albumin (BSA), molecular docking revealed that the ligand could be housed within the protein's structure, stabilized by various interactions with the amino acid residues in the binding pocket. nih.gov

A hypothetical interaction profile for 5-Methoxybenzofuran-2-carbonitrile with a generic protein kinase active site is presented below.

| Interaction Type | Interacting Ligand Atom/Group | Interacting Protein Residue |

| Hydrogen Bond | Cyano Nitrogen (N) | Lysine (LYS) backbone NH |

| Hydrogen Bond | Methoxy Oxygen (O) | Serine (SER) sidechain OH |

| Pi-Pi Stacking | Benzofuran Ring | Phenylalanine (PHE) sidechain |

| Hydrophobic | Methoxy Methyl Group | Leucine (LEU), Valine (VAL) sidechains |

This table is a hypothetical representation of potential interactions.

The scoring functions used in molecular docking provide an estimation of the binding energy, which indicates the strength of the interaction between the ligand and the protein. researchgate.net A more negative binding energy generally suggests a more stable complex and higher binding affinity. researchgate.net These energies are typically expressed in kcal/mol.

For benzofuran derivatives, docking studies have reported a range of binding energies depending on the specific compound and the protein target. For example, in a study on benzofuran-1,2,3-triazole hybrids as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), molecular docking was used to predict the binding energies and compare the potential efficacy of different derivatives. researchgate.net

More advanced methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be employed to refine the binding energy calculations. These methods provide a more accurate estimation by considering factors like solvation effects.